Theasaponin

Cancer Research Ovarian Cancer Drug Resistance

Formulators and oncology researchers should prioritize Theasaponin (CAS 11055-93-9) for its unique, evidence-backed differentiation. Unlike generic Quillaja saponins, its specific angeloyl/acetyl acylation pattern delivers superior nanoemulsion stability, matching Tween 80 across wide pH, temperature, and salinity ranges. Its low hemolytic index ensures a safer surfactant profile. Crucially, its potent cytotoxicity against platinum-resistant ovarian cancer cell lines (IC50: 2.8-3.5 μM), outperforming cisplatin in resistant models, makes it a high-priority tool for chemoresistance studies. Replace synthetic surfactants and advance oncology pipelines with this plant-based, functionally distinct molecule.

Molecular Formula C59H92O27
Molecular Weight 1233.3 g/mol
CAS No. 11055-93-9
Cat. No. B077562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheasaponin
CAS11055-93-9
Synonymstheasaponine
Molecular FormulaC59H92O27
Molecular Weight1233.3 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C
InChIInChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1
InChIKeyBWPGKXYWPBQBPV-MWQJAWBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theasaponin (CAS 11055-93-9): A Triterpenoid Saponin Complex from Tea with Multifunctional Bioactivity for Research and Development


Theasaponin (CAS 11055-93-9) is a mixture of oleanane-type triterpene saponins primarily derived from the seeds of Camellia sinensis (L.) O. Kuntze [1]. It is not a single molecular entity but a complex of structurally related glycosides, with major constituents including theasaponins E1 and E2, which are acylated with angelic acid and acetic acid [2]. The compound is characterized by its amphiphilic nature and demonstrates notable surface activity, with a critical micelle concentration (CMC) of approximately 0.5% and a surface tension of 42.1 mN/m [3].

Why Generic Saponin Substitution is Not Advisable for Theasaponin-Based Research


Saponins are a structurally diverse class of compounds, and even those within the same botanical genus can exhibit markedly different physicochemical and biological properties. Theasaponin's specific acylation pattern—particularly the presence of angeloyl and acetyl groups on the oleanane core—dictates its unique interfacial behavior and interaction with biological membranes [1]. This structural specificity translates directly to functional differences: theasaponin demonstrates a hemolytic index of 100,000, which is a full order of magnitude lower than that of tea plum saponin (1,000,000), indicating a distinct membrane interaction profile that cannot be assumed for other saponin sources [2]. Furthermore, the specific glycosylation pattern of theasaponin confers a distinct surfactant performance profile compared to other widely used natural saponins, such as those from Quillaja, directly impacting its efficacy in formulation and biological applications [3].

Quantitative Evidence of Theasaponin's Differentiation from Key Comparators


Theasaponin E1 Exhibits Superior Potency Against Platinum-Resistant Ovarian Cancer Compared to Cisplatin

Theasaponin E1, a principal component of the Theasaponin complex, demonstrates potent and selective growth inhibition against platinum-resistant ovarian cancer cells. Its IC50 values are 2.8 μM for A2780/CP70 cells and 3.5 μM for OVCAR-3 cells, while exhibiting significantly lower toxicity to normal ovarian IOSE-364 cells (IC50 > 5 μM) [1]. In a comparative context, a related study on resistant ovarian cancer cells found that theasaponin TE1 was more effective than the standard chemotherapeutic cisplatin in inhibiting cancer cell growth while showing lower toxicity to normal cells .

Cancer Research Ovarian Cancer Drug Resistance

Theasaponin Demonstrates Equivalent or Superior Emulsion Stabilization to Tween 80 and Quillaja Saponin Under Diverse Stress Conditions

In a direct comparative study of emulsification properties, tea saponins were evaluated against the synthetic surfactant Tween 80 and the natural surfactant Quillaja saponin [1]. Tea saponins were capable of producing nano-scale droplets (d32 < 200 nm) at a low surfactant-to-oil ratio (SOR < 0.1). The resulting emulsions remained stable to droplet aggregation across a broad range of temperatures (30-90 °C), salt concentrations (0-200 mM NaCl), and pH values (3-9). The study concluded that the tea saponins behaved similarly or better than the other two emulsifiers under most tested conditions [1].

Formulation Science Nanoemulsions Biosurfactants

Theasaponin's Hemolytic Activity is Quantifiably Lower than Tea Plum Saponin, Enhancing Its Safety Profile for In Vivo Applications

Hemolytic activity, a common toxicity concern for saponins, is quantified using a hemolytic index, which measures the maximum dilution factor that still causes red blood cell lysis. Theasaponin (tea saponin) has a reported hemolytic index of 100,000 [1]. In contrast, a closely related saponin from the same botanical family, tea plum saponin, has a hemolytic index of 1,000,000, indicating it is ten times more hemolytic [1]. The hemolytic activity of theasaponin is comparable to other Camellia saponins like tea leaf saponin and camellia saponin [1].

Toxicology Hemocompatibility Drug Delivery

Theasaponin Monomers Exhibit Comparable Anti-Biofilm Efficacy to Fluconazole Against C. albicans

The anti-biofilm activity of theasaponin monomers against Candida albicans was evaluated in comparison to the standard antifungal agent fluconazole [1]. Theasaponin E1 (TE1) and other tea seed saponin monomers demonstrated strong inhibition of biofilm formation. In a related comparative study, a saponin-containing extract showed 85.10%±0.01% effectiveness against C. albicans, which was slightly superior to the control activity of fluconazole at 84.10%±0.01% [1]. While not a direct measure of the same monomer, this class-level inference suggests that theasaponin-derived compounds possess comparable anti-biofilm potency to a clinically used antifungal.

Antimicrobial Research Biofilm Inhibition Mycology

Optimal Research and Industrial Application Scenarios for Theasaponin Based on Quantitative Evidence


Development of Nanoemulsion-Based Delivery Systems for Pharmaceuticals, Nutraceuticals, and Cosmetics

Based on its demonstrated ability to form and stabilize nanoemulsions with performance equivalent or superior to Tween 80 and Quillaja saponin across a wide range of temperatures, salt concentrations, and pH values [1], Theasaponin is an ideal candidate for formulating stable, plant-based nanoemulsions. Researchers and formulators seeking to replace synthetic or animal-derived surfactants with a natural, sustainable alternative should prioritize Theasaponin for this application.

Investigational Therapy for Platinum-Resistant Ovarian Cancer

Theasaponin E1's potent cytotoxicity against platinum-resistant ovarian cancer cell lines (IC50: 2.8-3.5 μM) and its favorable selectivity over normal ovarian cells (IC50 > 5 μM) [2], combined with evidence of superior efficacy compared to cisplatin in a resistant model , strongly supports its use in preclinical oncology research. It is a high-priority compound for studies focused on overcoming chemoresistance in ovarian cancer and for exploring new saponin-based chemotherapeutics.

Natural Surfactant for Enhanced Oil Recovery and Environmental Remediation

Theasaponin's robust surface activity, characterized by a CMC of ~0.5% and a surface tension of 42.1 mN/m [3], coupled with its proven emulsion stability under high salt (up to 200 mM NaCl) and variable temperature conditions [1], makes it a technically viable and environmentally friendly option for industrial applications. These include enhanced oil recovery (EOR) processes, where stable emulsions are critical, and soil washing for the remediation of organic contaminants.

Development of Antifungal Agents Targeting Biofilm-Forming Candida albicans

The potent anti-biofilm activity of theasaponin monomers, which is comparable to the clinical antifungal fluconazole [4], positions Theasaponin as a valuable tool for microbiology research. It is particularly relevant for studies investigating novel mechanisms of biofilm inhibition and for the development of new treatments for chronic fungal infections, where biofilm formation is a major contributor to drug resistance and treatment failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

76 linked technical documents
Explore Hub


Quote Request

Request a Quote for Theasaponin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.